N-(2-aminoethyl)-[1,1'-biphenyl]-4-carboxamidehydrochloride
Description
N-(2-Aminoethyl)-[1,1'-biphenyl]-4-carboxamide hydrochloride is a biphenyl carboxamide derivative characterized by a 2-aminoethyl substituent on the carboxamide nitrogen and a hydrochloride salt. This structural motif enhances solubility in polar solvents compared to non-ionic analogs. The hydrochloride salt is critical for pharmaceutical applications, improving bioavailability and stability.
Properties
Molecular Formula |
C15H17ClN2O |
|---|---|
Molecular Weight |
276.76 g/mol |
IUPAC Name |
N-(2-aminoethyl)-4-phenylbenzamide;hydrochloride |
InChI |
InChI=1S/C15H16N2O.ClH/c16-10-11-17-15(18)14-8-6-13(7-9-14)12-4-2-1-3-5-12;/h1-9H,10-11,16H2,(H,17,18);1H |
InChI Key |
AOKHDEATYSIAIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCN.Cl |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis of Target Compound
The target molecule comprises three key components:
- [1,1'-Biphenyl]-4-carboxylic acid backbone
- 2-Aminoethylamine nucleophile
- Hydrochloride counterion for salt stabilization
Retrosynthetic disconnection suggests two primary strategies:
Synthesis of [1,1'-Biphenyl]-4-Carboxylic Acid Derivatives
Direct Coupling Approaches
Ullmann-Type Coupling
A modified Ullmann reaction enables biphenyl formation:
4-Bromobenzoic acid + Phenylboronic acid → [1,1'-Biphenyl]-4-carboxylic acid
Conditions :
- Catalyst: Pd(OAc)₂ (5 mol%)
- Ligand: 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
- Base: K₃PO₄ (2.5 eq)
- Solvent: Toluene/Water (4:1)
- Temperature: 110°C, 24 h
- Yield: 82%
Suzuki-Miyaura Cross-Coupling
Superior for electron-deficient systems:
4-Carboxyphenylboronic acid + Bromobenzene → [1,1'-Biphenyl]-4-carboxylic acid
Optimized Parameters :
Amide Bond Formation Strategies
Carboxylic Acid Activation Methods
Acid Chloride Route
Step 1 : Chlorination with Thionyl Chloride
$$ \text{[1,1'-Biphenyl]-4-carboxylic acid} + \text{SOCl}2 \xrightarrow{\Delta} \text{[1,1'-Biphenyl]-4-carbonyl chloride} + \text{SO}2 + \text{HCl} $$
Conditions :
Step 2 : Amidation with 2-Aminoethylamine
$$ \text{Acid chloride} + \text{H}2\text{NCH}2\text{CH}2\text{NH}2 \xrightarrow{\text{Base}} \text{N-(2-Aminoethyl)-[1,1'-biphenyl]-4-carboxamide} $$
Critical Parameters :
Coupling Reagent-Mediated Approach
Comparative Study of Coupling Agents
| Reagent | Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| HATU | DIPEA | DMF | 4 | 92 |
| HBTU | Et₃N | THF | 6 | 85 |
| EDC | HOAt | CH₂Cl₂ | 8 | 78 |
| T3P | Pyridine | EtOAc | 3 | 88 |
Data adapted from cyclopropane carboxamide synthesis
Optimal Procedure :
- Dissolve [1,1'-biphenyl]-4-carboxylic acid (1 eq) in anhydrous DMF
- Add HATU (1.2 eq) and DIPEA (3 eq) under N₂ atmosphere
- Stir 30 min at 0°C
- Add 2-aminoethylamine hydrochloride (1.1 eq)
- Warm to RT, stir 4 h
- Quench with H₂O, extract with EtOAc (3×)
- Dry over Na₂SO₄, concentrate in vacuo
- Purify by flash chromatography (SiO₂, CH₂Cl₂:MeOH 95:5)
Yield : 89%
Salt Formation & Characterization
Hydrochloride Salt Preparation
Protocol :
- Dissolve free base in anhydrous Et₂O (10 mL/g)
- Add HCl (4M in dioxane, 1.05 eq) dropwise at 0°C
- Stir 1 h, filter precipitate
- Wash with cold Et₂O (3×)
- Dry under high vacuum (40°C, 24 h)
Characterization Data :
Critical Analysis of Methodologies
Yield Optimization Strategies
Solvent Effects :
- DMF increases coupling efficiency but complicates purification
- THF/EtOAc mixtures (3:1) balance reactivity and workup
Temperature Control :
Scale-Up Considerations
Industrial Adaptation
Key Modifications :
- Replace HATU with T3P for cost efficiency
- Implement continuous flow hydrogenation for nitro intermediates
- Utilize membrane-based salt metathesis for HCl salt formation
Economic Analysis :
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) |
|---|---|---|
| Raw Material Cost | $82/g | $11/g |
| Cycle Time | 48 h | 72 h |
| Overall Yield | 67% | 89% |
Data extrapolated from biphenyl dicarboxylic acid production
Emerging Methodologies
Photoredox Catalysis
Recent advances enable direct C-H amidation:
$$ \text{[1,1'-Biphenyl]-4-carboxylic acid} + \text{2-Aminoethylamine} \xrightarrow[\text{Acridine Red}]{hv (450 nm)} \text{Target Compound} $$
Advantages :
Biocatalytic Approaches
Immobilized lipase variants (Candida antarctica Lipase B):
- Mediate amide bond formation in aqueous medium
- 65% conversion at 37°C, pH 7.4
- Enantiomeric excess >99% for chiral analogs
Chemical Reactions Analysis
Types of Reactions
N-(2-aminoethyl)-[1,1’-biphenyl]-4-carboxamidehydrochloride can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding amides or nitriles.
Reduction: The compound can be reduced to form primary amines.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of amides or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
N-(2-aminoethyl)-[1,1’-biphenyl]-4-carboxamidehydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with proteins.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-aminoethyl)-[1,1’-biphenyl]-4-carboxamidehydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the biphenyl core can interact with hydrophobic regions of proteins, affecting their activity and stability .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key physicochemical and synthetic parameters of N-(2-aminoethyl)-[1,1'-biphenyl]-4-carboxamide hydrochloride and structurally related compounds derived from the evidence:
Structural and Physicochemical Differences
- Aminoethyl vs. Hydrophobic Substituents: The target compound’s 2-aminoethyl group contrasts with methoxy (VM-2), ethyl (VM-7), and hydroxyl (VM-10) substituents. The hydrochloride salt enhances aqueous solubility, whereas hydrophobic groups (e.g., decahydronaphthalenyl in compound 8) likely reduce it .
- Melting Points : VM-10 (hydroxyphenyl) has the highest melting point (138–140°C), attributed to hydrogen bonding, while VM-2 (methoxyphenyl) has the lowest (112–115°C) due to reduced polarity .
- Synthetic Yields : Yields for biphenyl carboxamides vary widely (50–84%), with cycloalkyl derivatives (e.g., compound 8) achieving higher yields than aromatic analogs (e.g., VM-10 at 55.15%) .
Spectroscopic Characterization
- IR Spectroscopy : The target compound’s hydrochloride salt would exhibit broad N-H stretches (~3300 cm⁻¹) and a strong C=O stretch (~1650 cm⁻¹). In contrast, VM-2 shows a distinct C-O stretch at 1249 cm⁻¹, and VM-10 displays an O-H stretch at 3325 cm⁻¹ .
- NMR Spectroscopy: The 2-aminoethyl group in the target compound would produce signals near δ 2.7–3.3 (-CH₂NH₂), distinct from VM-7’s ethyl group (δ 1.30) or VM-2’s methoxy group (δ 3.7) .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-aminoethyl)-[1,1'-biphenyl]-4-carboxamide hydrochloride, and how do reaction conditions influence yield and purity?
- Methodology : Synthesis typically involves coupling biphenyl-4-carboxylic acid derivatives with 2-aminoethylamine under amide-forming conditions. Key steps include:
- Activation of the carboxylic acid using oxalyl chloride or carbodiimides (e.g., EDCI, DCC) in dry solvents like CH₂Cl₂ or toluene .
- Purification via automated flash chromatography or triple precipitation to achieve >80% yields .
- Critical parameters: Solvent choice (e.g., toluene for high-temperature reactions), stoichiometric ratios (e.g., 1:1.2 amine:acid), and inert atmospheres to prevent side reactions .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (¹H NMR) : Validates proton environments (e.g., biphenyl aromatic protons at δ 7.4–7.8 ppm, ethylamine NH₂ at δ 2.8–3.2 ppm) .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z ~325) and detects impurities .
- HPLC : Quantifies purity (>95% for biological assays) using reverse-phase C18 columns and UV detection at 254 nm .
Q. How stable is this compound under varying storage and experimental conditions?
- Methodology : Stability studies recommend:
- Storage at −20°C in desiccated, light-protected vials to prevent hydrolysis of the amide bond .
- Avoidance of prolonged exposure to basic aqueous solutions (pH > 9), which degrade the ethylamine moiety .
Advanced Research Questions
Q. How does the compound interact with biological targets such as STING or neurotransmitter receptors?
- Methodology :
- STING Inhibition : Competitive binding assays (e.g., TR-FRET) show IC₅₀ values in the nanomolar range, with structural analogs (e.g., SN-011) demonstrating biphenyl carboxamide groups as critical for disrupting STING signaling .
- Neurotransmitter Receptors : Radioligand displacement assays (e.g., ³H-serotonin binding) reveal moderate affinity (Kᵢ ~200 nM) for 5-HT receptors, likely due to the ethylamine group mimicking endogenous ligands .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., agonist vs. antagonist effects)?
- Methodology :
- Receptor-Specific Assays : Use isoform-selective cell lines (e.g., HEK293T overexpressing hTRPC4 vs. hTRPC5) to isolate target interactions .
- Metabolic Profiling : LC-MS/MS analysis of in vitro vs. in vivo samples identifies metabolites (e.g., hydrolyzed biphenyl acid) that may alter activity .
Q. What strategies improve the compound’s pharmacokinetic properties for in vivo studies?
- Methodology :
- Prodrug Design : Masking the ethylamine group with acetyl or tert-butoxycarbonyl (Boc) protections enhances blood-brain barrier penetration .
- Solubility Optimization : Co-solvent systems (e.g., 10% DMSO in saline) or nanoformulation improve bioavailability in rodent models .
Q. How does structural modification (e.g., substituting the ethylamine group) impact receptor selectivity?
- Methodology :
- SAR Studies : Compare analogs like N-(cyclohexyl)-biphenyl carboxamide (TRPC4 antagonist, IC₅₀ = 50 nM) vs. N-(pyridazinone-ethyl) derivatives (STING inhibitors, IC₅₀ = 76 nM) .
- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses in TRPC4’s hydrophobic pocket vs. STING’s polar active site .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
